molecular formula C9H7ClN2O B1320914 2-Chloro-3-methoxyquinoxaline CAS No. 32998-25-7

2-Chloro-3-methoxyquinoxaline

Cat. No.: B1320914
CAS No.: 32998-25-7
M. Wt: 194.62 g/mol
InChI Key: TTXKLKHPMYZIAE-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxyquinoxaline (CMQ; CAS 32998-25-7) is a halogenated quinoxaline derivative with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Its structure features a chlorine atom at position 2 and a methoxy group (-OCH₃) at position 3 on the quinoxaline core. CMQ is widely utilized as a synthetic intermediate in pharmaceuticals, dyes, and agrochemicals due to its reactivity at the C2 position, which facilitates nucleophilic substitution reactions . Key physicochemical properties include a LogP of 2.29 (indicating moderate lipophilicity), a melting point of 71–75°C, and a boiling point of 271°C .

Properties

IUPAC Name

2-chloro-3-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXKLKHPMYZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603846
Record name 2-Chloro-3-methoxyquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32998-25-7
Record name 2-Chloro-3-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxyquinoxaline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyquinoxaline typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by chlorination and methoxylation steps. One common method includes the reaction of o-phenylenediamine with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline, which is then treated with phosphorus oxychloride (POCl3) to yield 2-chloro-3-methylquinoxaline. The final step involves the methoxylation of the chloro derivative to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. These methods may involve the use of catalysts, solvent-free conditions, or green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while oxidation reactions can produce quinoxaline N-oxides .

Scientific Research Applications

2-Chloro-3-methoxyquinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9)

  • Structure and Properties : Replaces the methoxy group with a trifluoromethyl (-CF₃) substituent. Molecular formula: C₉H₄ClF₃N₂ (MW 236.6 g/mol). The -CF₃ group enhances electronegativity and lipophilicity (predicted LogP > 3) compared to CMQ .
  • Reactivity and Applications : The -CF₃ group stabilizes intermediates in cross-coupling reactions, making it valuable in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Unlike CMQ, its higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
  • Safety : Like CMQ, it poses toxicity risks due to halogenation, but the fluorine atoms may increase environmental persistence .

6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (Compound 3a)

  • Structure and Properties : Features a pyridinylmethoxy substituent at C2 and an additional chlorine at C4. Molecular formula: C₁₅H₁₀Cl₂N₂O (MW 309.16 g/mol) .
  • Reactivity and Applications : The dual chlorine atoms and pyridine ring enhance antibacterial activity. Synthesized via phase-transfer catalysis (PTC), this compound exhibits broader-spectrum antimicrobial activity compared to CMQ, which lacks the pyridine moiety .

2-Chloro-3-hydrazinylquinoxaline

  • Structure and Properties : Substitutes methoxy with a hydrazine (-NHNH₂) group. Molecular formula: C₈H₆ClN₃ (MW 179.61 g/mol) .
  • Reactivity and Applications : The hydrazine group enables Schiff base formation, enhancing antimicrobial and antifungal activity. Studies demonstrate efficacy against Candida species (MIC values: 4–16 µg/mL), outperforming CMQ in antifungal contexts .
  • Safety: Hydrazine derivatives are associated with genotoxicity, requiring stringent handling protocols.

2-Chloro-3-(2-naphthyloxy)quinoxaline

  • Structure and Properties : Features a bulky naphthyloxy substituent at C3. Molecular formula: C₁₈H₁₁ClN₂O (MW 306.75 g/mol) .
  • Reactivity and Applications : The naphthyl group enhances π-π stacking interactions, making it useful in materials science. However, reduced solubility compared to CMQ limits its pharmaceutical utility .

Structural and Functional Trends

Substituent Effects on Reactivity

  • C2 Chlorine: A common reactive site across derivatives, enabling nucleophilic displacement (e.g., with amines or phenoxides) .
  • C3 Substituents: Methoxy (-OCH₃): Balances electron-withdrawing effects and steric hindrance, facilitating Sonogashira coupling and iodocyclization . Trifluoromethyl (-CF₃): Increases electrophilicity and metabolic stability . Hydrazine (-NHNH₂): Introduces hydrogen-bonding capacity, enhancing biological targeting .

Physicochemical Comparison

Property CMQ 2-Chloro-3-(CF₃) 2-Chloro-3-hydrazinyl
Molecular Weight (g/mol) 194.62 236.6 179.61
LogP 2.29 ~3.5 1.8
Melting Point (°C) 71–75 Not reported Not reported

Biological Activity

2-Chloro-3-methoxyquinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a chlorine atom at the 2-position and a methoxy group at the 3-position of the quinoxaline ring. The synthesis typically involves the reaction of o-phenylenediamine with appropriate carbonyl compounds, followed by chlorination and methoxylation steps to yield the target compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoxaline derivatives, including this compound. The biological activity is often assessed through in vitro testing against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL
Bacillus subtilis20 µg/mL

The compound has shown notable activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The variations in MIC values indicate that structural modifications can enhance or diminish antibacterial efficacy.

Antitumor Activity

Research has also highlighted the potential antitumor effects of quinoxaline derivatives. For instance, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of quinoxaline derivatives, including this compound, it was found that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity compared to control groups treated with standard chemotherapeutic agents.

Anti-inflammatory Properties

Quinoxaline derivatives are also being investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

  • Inhibition of TNF-alpha : Studies suggest that this compound can reduce levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses.
  • Reduction of Reactive Oxygen Species (ROS) : The compound may also decrease ROS production in activated macrophages, contributing to its anti-inflammatory effects.

Q & A

Q. Why do different studies report varying yields for the same synthetic route?

  • Key Factors :
  • Moisture Sensitivity : NaOMe is hygroscopic; trace water reduces substitution efficiency. Use Schlenk lines for anhydrous conditions .
  • Catalyst Purity : Pd catalysts with ≥99% purity improve cross-coupling reproducibility. Pre-purify via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.